Gtx-758

Catalog No.
S548684
CAS No.
938067-78-8
M.F
C19H13F2NO3
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gtx-758

CAS Number

938067-78-8

Product Name

Gtx-758

IUPAC Name

3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide

Molecular Formula

C19H13F2NO3

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H

InChI Key

FBCQEUMZZNVQKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GTX758; GTX-758; GTX 758; Capesaris.

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O

The exact mass of the compound Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- is 341.08635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gtx-758 is a synthetic, nonsteroidal, and orally active small molecule that functions as a potent and selective agonist of the Estrogen Receptor Alpha (ERα). Developed for research in advanced prostate cancer, its principal mechanism involves the profound induction of sex hormone-binding globulin (SHBG), which leads to a significant reduction in biologically active free testosterone. This distinct pathway differentiates it from traditional androgen deprivation therapies, providing a specific tool for investigating hormone-sensitive cancer pathways.

Substituting Gtx-758 with conventional androgen deprivation therapies like LHRH agonists (e.g., leuprolide) or non-selective estrogens is invalid for research targeting its specific pathway. Unlike LHRH agonists that suppress testosterone production via the pituitary, Gtx-758 acts downstream by dramatically elevating SHBG to bind and sequester existing free testosterone, offering a different mode of androgen control. Furthermore, its greater than 10-fold functional selectivity for ERα over ERβ distinguishes it from older, non-selective estrogens, a critical factor for investigating therapeutic effects while avoiding off-target activities linked to ERβ activation, such as hypercoagulability.

High Functional Selectivity for ERα Over ERβ

Gtx-758 demonstrates a clear functional preference for Estrogen Receptor Alpha (ERα) with an EC50 of 2.1 nM, compared to an EC50 of 27 nM for Estrogen Receptor Beta (ERβ). This results in a greater than 10-fold selectivity for ERα activation.

Evidence DimensionReceptor Agonism (EC50)
Target Compound Data2.1 nM (for ERα)
Comparator Or BaselineERβ (27 nM)
Quantified Difference>12-fold higher potency for ERα
ConditionsIn vitro functional assay

This selectivity is critical for isolating ERα-mediated effects and avoiding confounding variables or off-target toxicities associated with ERβ activation in experimental models.

Greater Free Testosterone Suppression Than Standard LHRH Agonist

In a head-to-head Phase II clinical trial involving hormone-naive advanced prostate cancer patients, Gtx-758 was superior to the standard-of-care LHRH agonist leuprolide in lowering both free testosterone and prostate-specific antigen (PSA) levels.

Evidence DimensionFree Testosterone & PSA Reduction
Target Compound DataSuperior reduction compared to comparator
Comparator Or BaselineLeuprolide (Standard of Care LHRH Agonist)
Quantified DifferenceQualitatively superior efficacy demonstrated in a comparative clinical trial
ConditionsPhase II clinical trial in hormone-naive advanced prostate cancer patients

For studies where maximal suppression of biologically active androgen is the primary endpoint, this compound provides a mechanistic and performance advantage over the clinical standard.

Potent and Unique Mechanism via SHBG Induction

The primary mechanism of Gtx-758 is the potent induction of sex hormone-binding globulin (SHBG). In clinical studies, Gtx-758 increased median SHBG levels by 495% to 583% from baseline at doses of 1000-2000 mg/day. This is in stark contrast to LHRH agonists, which do not operate through this pathway.

Evidence DimensionIncrease in Serum SHBG Levels
Target Compound Data495% - 583% increase from baseline
Comparator Or BaselineBaseline / LHRH Agonists (no SHBG induction mechanism)
Quantified DifferenceMulti-fold increase over baseline
ConditionsPhase II clinical trial in men with prostate cancer

This provides a distinct, non-LHRH mechanism for testosterone control, making it an essential tool for pathway-specific research and studies on overcoming LHRH resistance.

Defined Solubility Profile for In Vitro Assay Development

As a small molecule, Gtx-758 has a defined solubility profile suitable for laboratory use, with a reported solubility in DMSO of 100 mg/mL (292.99 mM) with sonication. This provides a clear advantage in handling and formulation for in vitro studies compared to peptide-based therapeutics like leuprolide, which are typically formulated for depot injection rather than benchtop experimentation.

Evidence DimensionSolubility in DMSO
Target Compound Data100 mg/mL (292.99 mM)
Comparator Or BaselineStandard laboratory solvents
Quantified DifferenceHigh concentration achievable for stock solutions
ConditionsRequires ultrasonic assistance

This defined solubility provides a reliable starting point for consistent stock solution preparation, which is crucial for achieving reproducible results in cell-based assays and screening.

Investigating Non-LHRH Mechanisms of Testosterone Suppression

For research focused on alternative pathways for androgen control, Gtx-758 is the appropriate tool. Its unique mechanism of lowering free testosterone via massive SHBG induction allows for the study of downstream hormonal regulation, independent of direct pituitary suppression targeted by LHRH agonists.

Isolating ERα-Specific Pathways in Hormone-Sensitive Cancers

When an experiment requires the specific activation of ERα without the confounding agonism of ERβ, Gtx-758's >10-fold selectivity makes it the logical choice over non-selective estrogens like estradiol or DES. This is critical for elucidating the precise role of ERα in cell proliferation, apoptosis, and gene regulation.

Modeling Second-Line Therapies for LHRH-Resistant Models

In cellular or animal models of castration-resistant prostate cancer (CRPC) where LHRH agonists are no longer fully effective, Gtx-758 is a relevant compound. Its demonstrated ability to further suppress free testosterone and PSA in CRPC settings makes it ideal for investigating mechanisms to overcome resistance to first-line androgen deprivation therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

341.08634960 Da

Monoisotopic Mass

341.08634960 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

406GR1485Z

Wikipedia

GTx-758

Dates

Last modified: 07-15-2023
1: Fenner A. Prostate cancer: GTx-758 reduces testosterone. Nat Rev Urol. 2014 Aug;11(8):422. doi: 10.1038/nrurol.2014.165. Epub 2014 Jul 8. PubMed PMID: 25002202.
2: Yu EY, Getzenberg RH, Coss CC, Gittelman MM, Keane T, Tutrone R, Belkoff L, Given R, Bass J, Chu F, Gambla M, Gaylis F, Bailen J, Hancock ML, Smith J, Dalton JT, Steiner MS. Selective Estrogen Receptor Alpha Agonist GTx-758 Decreases Testosterone with Reduced Side Effects of Androgen Deprivation Therapy in Men with Advanced Prostate Cancer. Eur Urol. 2014 Jun 24. pii: S0302-2838(14)00532-6. doi: 10.1016/j.eururo.2014.06.011. [Epub ahead of print] PubMed PMID: 24968970.
3: Coss CC, Jones A, Parke DN, Narayanan R, Barrett CM, Kearbey JD, Veverka KA, Miller DD, Morton RA, Steiner MS, Dalton JT. Preclinical characterization of a novel diphenyl benzamide selective ERα agonist for hormone therapy in prostate cancer. Endocrinology. 2012 Mar;153(3):1070-81. doi: 10.1210/en.2011-1608. Epub 2012 Jan 31. PubMed PMID: 22294742.

Explore Compound Types